molecular formula C18H27NO3 B13842539 (2R,3R,11bR)-rel-9-deMe-DTBZ

(2R,3R,11bR)-rel-9-deMe-DTBZ

Cat. No.: B13842539
M. Wt: 305.4 g/mol
InChI Key: TYGGBPRDVKGUMR-IIIYTMRASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,11bR)-dihydrotetrabenazine involves the selective reduction of tetrabenazine. One common method employs borane or various borane complexes to achieve three-dimensional selective reduction under low temperatures. This method significantly improves the chemical yield and stereoselectivity of the reduction reaction, making it suitable for industrial production .

Industrial Production Methods

For industrial production, the preparation method avoids the need for column chromatography purification, which is often cumbersome. Instead, the process involves the reduction of (3R,11bR)-tetrabenazine using borane complexes, followed by crystallization to obtain high-purity (2R,3R,11bR)-dihydrotetrabenazine .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,11bR)-dihydrotetrabenazine undergoes several types of chemical reactions, including:

    Reduction: The primary reaction used in its synthesis.

    Oxidation: Can be oxidized under specific conditions to form various derivatives.

    Substitution: Undergoes substitution reactions to form different analogs.

Common Reagents and Conditions

    Reduction: Borane or borane complexes under low temperatures.

    Oxidation: Various oxidizing agents can be used depending on the desired product.

    Substitution: Typically involves nucleophilic reagents under controlled conditions.

Major Products Formed

The major product formed from the reduction of tetrabenazine is (2R,3R,11bR)-dihydrotetrabenazine. Other derivatives can be formed through subsequent oxidation or substitution reactions .

Mechanism of Action

The primary mechanism of action of (2R,3R,11bR)-dihydrotetrabenazine involves the inhibition of VMAT2. By binding to VMAT2, the compound prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm. This results in decreased levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R,11bR)-dihydrotetrabenazine is unique due to its high stereoselectivity and potency as a VMAT2 inhibitor. It has a higher affinity for VMAT2 compared to its other enantiomers and related compounds, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

(9R,10R,11aR)-9-butan-2-yl-2-methoxy-6,8,9,10,11,11a-hexahydro-4H-benzo[a]quinolizine-3,10-diol

InChI

InChI=1S/C18H27NO3/c1-4-11(2)13-7-12-5-6-19-10-17(21)18(22-3)9-15(19)14(12)8-16(13)20/h5,9,11,13-14,16,20-21H,4,6-8,10H2,1-3H3/t11?,13-,14-,16-/m1/s1

InChI Key

TYGGBPRDVKGUMR-IIIYTMRASA-N

Isomeric SMILES

CCC(C)[C@H]1CC2=CCN3CC(=C(C=C3[C@@H]2C[C@H]1O)OC)O

Canonical SMILES

CCC(C)C1CC2=CCN3CC(=C(C=C3C2CC1O)OC)O

Origin of Product

United States

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